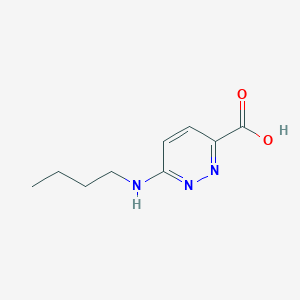
6-(Butylamino)pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
6-(Butylamino)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. In addition, it has been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism Of Action
The mechanism of action of 6-(Butylamino)pyridazine-3-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It may also modulate the activity of certain neurotransmitters and protect neurons from oxidative stress.
Biochemical And Physiological Effects
6-(Butylamino)pyridazine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. In addition, it has been found to protect neurons from oxidative stress and modulate the activity of certain neurotransmitters.
Advantages And Limitations For Lab Experiments
The advantages of using 6-(Butylamino)pyridazine-3-carboxylic acid in lab experiments include its potential therapeutic applications, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis method. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 6-(Butylamino)pyridazine-3-carboxylic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to improve its solubility and reduce its potential toxicity. Finally, studies can be conducted to explore the potential of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively easy, and it exhibits various biochemical and physiological effects. Although its limitations include its limited solubility in water and potential toxicity at high concentrations, there are several future directions for the study of this compound. Further research can be conducted to explore its potential therapeutic applications, mechanism of action, and potential in combination with other drugs.
Synthesis Methods
The synthesis of 6-(Butylamino)pyridazine-3-carboxylic acid involves the reaction of 3-chloropyridazine with butylamine in the presence of a base. This reaction yields 6-(Butylamino)pyridazine-3-carboxylic acid as the final product. The purity of the compound can be improved by recrystallization.
properties
CAS RN |
147165-12-6 |
|---|---|
Product Name |
6-(Butylamino)pyridazine-3-carboxylic acid |
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(butylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-8-5-4-7(9(13)14)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
GJKXKPAQOFDVSE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCNC1=NN=C(C=C1)C(=O)O |
synonyms |
3-Pyridazinecarboxylicacid,6-(butylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
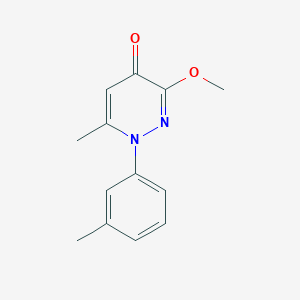
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
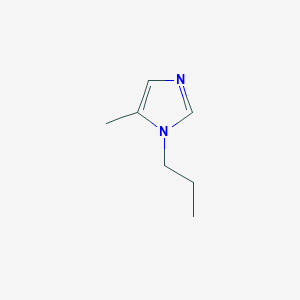
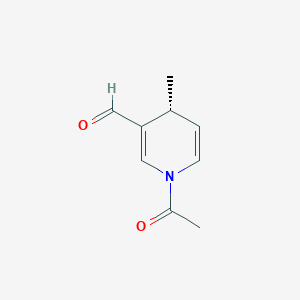
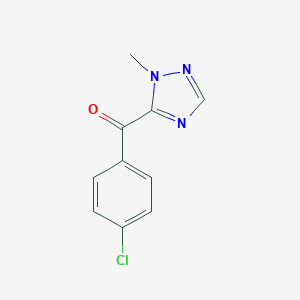
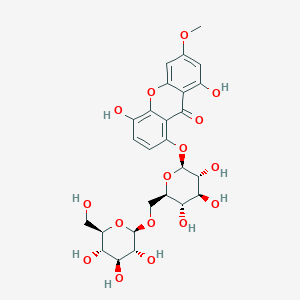
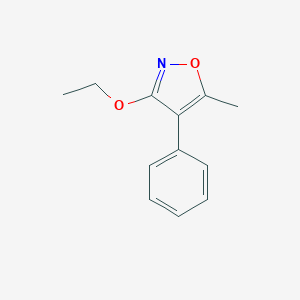
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
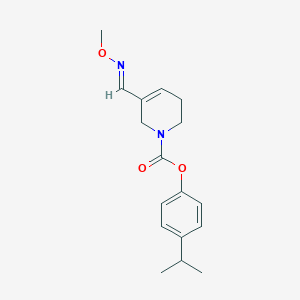
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
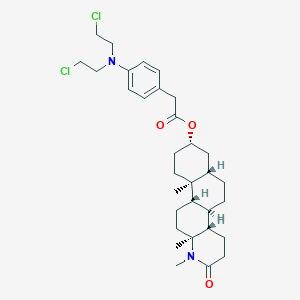

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)